molecular formula C17H20N2O5S2 B11165614 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11165614
M. Wt: 396.5 g/mol
InChI Key: GTLJSZHVXNOQFO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and potential applications. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H20N2O5S2/c1-10-15(16(20)19-12-6-7-26(21,22)9-12)25-17(18-10)11-4-5-13(23-2)14(8-11)24-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,19,20)

InChI Key

GTLJSZHVXNOQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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